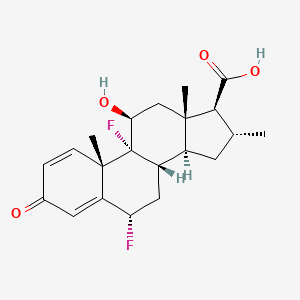

Diflucortolone 17-Carboxylic Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

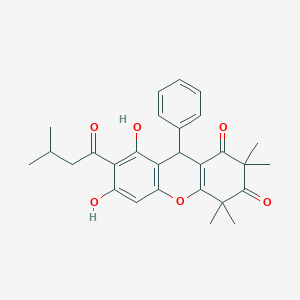

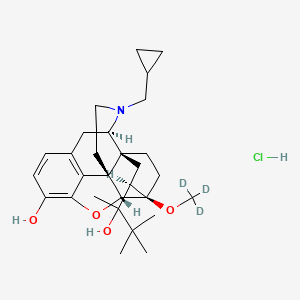

Diflucortolone 17-Carboxylic Acid: is a fluorinated steroidal compound with the molecular formula C₂₁H₂₆F₂O₄ and a molecular weight of 380.44 g/mol . It is a derivative of diflucortolone, a potent topical corticosteroid used for the treatment of inflammatory skin disorders such as eczema, seborrheic eczema, lichen planus, and psoriasis . The compound is characterized by its unique structure, which includes a carboxylic acid functional group at the 17th position.

Méthodes De Préparation

The synthesis of Diflucortolone 17-Carboxylic Acid involves several steps, starting from 9β, 11β-epoxy-17α-hydroxy-16α (or β)-methyl-pregna-1,4-diene-3,20-diketone as the raw material . The key steps include:

3-Site Enol Acylation: The raw material undergoes enol acylation at the 3-position.

Selective Fluorination: The acylated product is reacted with a selective fluorine reagent at a lower temperature to form a 6α-fluorine steroidal compound.

Transposition: The 6β-fluorine steroidal compound is processed using inorganic or organic alkali to generate the 6α-fluorine steroidal compound.

Iodination and Replacement: The 6α-fluorine steroidal compound undergoes iodination and replacement reactions.

Alkaline Hydrolysis and Periodic Acid Oxidation: The compound is subjected to alkaline hydrolysis followed by periodic acid oxidation.

Ring-Opening Reaction: The final step involves a ring-opening reaction with hydrogen fluoride to yield this compound.

Analyse Des Réactions Chimiques

Diflucortolone 17-Carboxylic Acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The carboxylic acid group can participate in substitution reactions, forming esters and amides.

Esterification: The compound can react with alcohols in the presence of an acid catalyst to form esters

Common reagents and conditions used in these reactions include:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Acid Catalysts: Sulfuric acid, hydrochloric acid

Applications De Recherche Scientifique

Diflucortolone 17-Carboxylic Acid has several scientific research applications:

Pharmaceuticals: It is used in the development of anti-inflammatory drugs for treating skin disorders.

Organic Synthesis: The compound serves as an intermediate in the synthesis of other fluorinated steroids.

Agrochemicals: It is used in the formulation of agrochemicals due to its stability and bioactivity.

Nanomaterials: The compound is utilized in the modification of nanomaterials for various applications.

Mécanisme D'action

Diflucortolone 17-Carboxylic Acid exerts its effects by inducing the production of lipocortins, which are phospholipase A2 inhibitory proteins . This inhibition prevents the release of arachidonic acid, thereby reducing the formation and activity of endogenous chemical inflammatory mediators. The compound targets molecular pathways involved in inflammation, providing relief from symptoms such as itching, redness, and swelling .

Comparaison Avec Des Composés Similaires

Diflucortolone 17-Carboxylic Acid can be compared with other fluorinated steroidal compounds such as:

Fluocinolone Acetonide: Another potent corticosteroid used for similar dermatological conditions.

Triamcinolone Acetonide: Known for its anti-inflammatory and immunosuppressive properties.

Betamethasone Valerate: Used in the treatment of various skin disorders due to its high potency.

The uniqueness of this compound lies in its specific structural modifications, which enhance its stability and bioactivity compared to other similar compounds .

Propriétés

Formule moléculaire |

C21H26F2O4 |

|---|---|

Poids moléculaire |

380.4 g/mol |

Nom IUPAC |

(6S,8S,9R,10S,11S,13S,14S,16R,17S)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylic acid |

InChI |

InChI=1S/C21H26F2O4/c1-10-6-12-13-8-15(22)14-7-11(24)4-5-20(14,3)21(13,23)16(25)9-19(12,2)17(10)18(26)27/h4-5,7,10,12-13,15-17,25H,6,8-9H2,1-3H3,(H,26,27)/t10-,12+,13+,15+,16+,17-,19+,20+,21+/m1/s1 |

Clé InChI |

QWKQJERGKSTONL-NVARJSDZSA-N |

SMILES isomérique |

C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@H]1C(=O)O)C)O)F)C)F |

SMILES canonique |

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)O)C)O)F)C)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![L-[13C5]Xylose](/img/structure/B13442157.png)

![N-[4-[[(2-chlorophenyl)-oxomethyl]amino]-3-methoxyphenyl]-2-pyridinecarboxamide](/img/structure/B13442214.png)

![(2S,3R,4S,5R)-2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)oxolane-2-carbonitrile](/img/structure/B13442216.png)